3-(3-Fluoro-4-hydroxyphenyl)-5-methoxybenzoic acid
Description
3-(3-Fluoro-4-hydroxyphenyl)-5-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It features a fluorine atom, a hydroxyl group, and a methoxy group attached to a benzoic acid core
Properties
IUPAC Name |
3-(3-fluoro-4-hydroxyphenyl)-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO4/c1-19-11-5-9(4-10(6-11)14(17)18)8-2-3-13(16)12(15)7-8/h2-7,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYDQSJXZXXICD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689366 | |
| Record name | 3'-Fluoro-4'-hydroxy-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261927-20-1 | |
| Record name | 3'-Fluoro-4'-hydroxy-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-hydroxyphenyl)-5-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-4-hydroxybenzaldehyde.
Methoxylation: The hydroxyl group of 3-fluoro-4-hydroxybenzaldehyde is methylated using dimethyl sulfate in the presence of a base such as potassium carbonate to form 3-fluoro-4-methoxybenzaldehyde.
Grignard Reaction: The 3-fluoro-4-methoxybenzaldehyde undergoes a Grignard reaction with phenylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-hydroxyphenyl)-5-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of 3-(3-Fluoro-4-hydroxyphenyl)-5-methoxybenzaldehyde.
Reduction: Formation of 3-(3-Fluoro-4-hydroxyphenyl)-5-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluoro-4-hydroxyphenyl)-5-methoxybenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It is used as a probe to study enzyme activities and metabolic pathways.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-hydroxyphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The fluorine atom and hydroxyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate specific pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-hydroxybenzoic acid
- 3-Fluoro-4-methoxybenzoic acid
- 4-Hydroxy-3-methoxybenzoic acid
Uniqueness
3-(3-Fluoro-4-hydroxyphenyl)-5-methoxybenzoic acid is unique due to the presence of both a fluorine atom and a methoxy group on the benzoic acid core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
